Lipophilicity (XLogP3) Differentiation from Clinical Piperidine Carboxamide Anesthetics
N-(2,5-dimethylphenyl)piperidine-2-carboxamide exhibits an intermediate lipophilicity (XLogP3 = 2.3) that is quantifiably distinct from all major clinical amide local anesthetics [1]. This places it between the more hydrophilic mepivacaine (XLogP3 = 1.9) and the more lipophilic ropivacaine (XLogP3 = 2.9) and bupivacaine (XLogP3 = 3.4) [2][3][4]. This difference of 0.6–1.1 log units is significant for partitioning behavior and may translate to a differentiated in vivo duration of action or toxicity profile.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | Mepivacaine: 1.9; Ropivacaine: 2.9; Bupivacaine: 3.4 |
| Quantified Difference | Δ = +0.4 vs. mepivacaine; Δ = -0.6 vs. ropivacaine; Δ = -1.1 vs. bupivacaine |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Procurement decisions for lead optimization or pharmacological profiling require compounds with precise, non-overlapping physicochemical properties; this compound offers a unique logP window not available from the clinical 2,6-dimethylphenyl series.
- [1] PubChem. N-(2,5-dimethylphenyl)piperidine-2-carboxamide. Computed Descriptors: XLogP3 = 2.3. View Source
- [2] PubChem. Ropivacaine. Computed Descriptors: XLogP3 = 2.9. View Source
- [3] PubChem. Bupivacaine. Computed Descriptors: XLogP3 = 3.4. View Source
- [4] PubChem. Mepivacaine. Computed Descriptors: XLogP3 = 1.9. View Source
